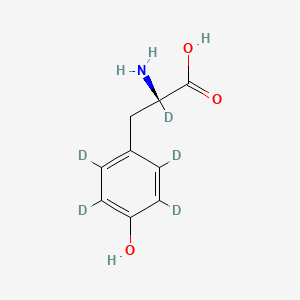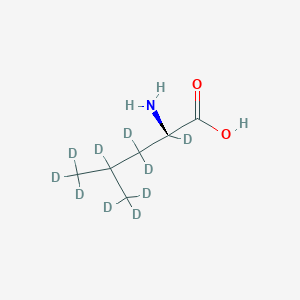
L-Leucine-2,3,3,4,5,5,5,6,6,6-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Leucine-D10 is a deuterium-labeled form of D-Leucine, an essential branched-chain amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into D-Leucine results in D-Leucine-D10. This compound is used extensively in scientific research due to its unique properties, including its ability to act as a tracer in metabolic studies and its enhanced stability compared to non-deuterated forms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucine-D10 involves the incorporation of deuterium atoms into the leucine molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms in leucine with deuterium atoms using deuterated reagents under specific conditions.
Chemical Synthesis: Deuterated leucine can be synthesized by starting with deuterated precursors and carrying out a series of chemical reactions to form the final product.
Industrial Production Methods: Industrial production of D-Leucine-D10 typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production involves stringent quality control measures to ensure the isotopic purity and chemical integrity of D-Leucine-D10 .
Análisis De Reacciones Químicas
Types of Reactions: D-Leucine-D10 undergoes various chemical reactions, including:
Oxidation: D-Leucine-D10 can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to D-Leucine-D10.
Substitution: Deuterium atoms in D-Leucine-D10 can be substituted with other atoms or groups under specific conditions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Keto acids.
Reduction: Regeneration of D-Leucine-D10.
Substitution: Various substituted leucine derivatives
Aplicaciones Científicas De Investigación
D-Leucine-D10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and metabolism of leucine in various biochemical pathways.
Biology: Helps in studying protein synthesis and degradation, as well as the role of leucine in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role in muscle protein synthesis and its anti-seizure properties.
Industry: Used in the production of deuterated drugs and as a standard in mass spectrometry for quantitative analysis
Mecanismo De Acción
D-Leucine-D10 exerts its effects primarily through its role as an amino acid in protein synthesis. It activates the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway, which is crucial for protein synthesis and cell growth. Additionally, D-Leucine-D10 has been shown to have anti-seizure properties by modulating neurotransmitter release and reducing neuronal excitability .
Comparación Con Compuestos Similares
L-Leucine-D10: The L-isomer of deuterated leucine, which has different biological activity compared to D-Leucine-D10.
Non-Deuterated D-Leucine: The non-deuterated form of D-Leucine, which lacks the enhanced stability and tracer properties of D-Leucine-D10.
Other Deuterated Amino Acids: Compounds like deuterated valine and isoleucine, which are also used as tracers in metabolic studies .
Uniqueness of D-Leucine-D10: D-Leucine-D10 is unique due to its enhanced stability and ability to act as a tracer in metabolic studies. Its deuterium labeling allows for precise tracking in biochemical pathways, making it a valuable tool in research. Additionally, its anti-seizure properties and role in protein synthesis further distinguish it from other similar compounds .
Propiedades
Número CAS |
271247-12-2 |
|---|---|
Fórmula molecular |
C6H13NO2 |
Peso molecular |
141.23 g/mol |
Nombre IUPAC |
(2R)-2-amino-2,3,3,4,5,5,5-heptadeuterio-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m1/s1/i1D3,2D3,3D2,4D,5D |
Clave InChI |
ROHFNLRQFUQHCH-MSQIRGOSSA-N |
SMILES isomérico |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N |
SMILES canónico |
CC(C)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)



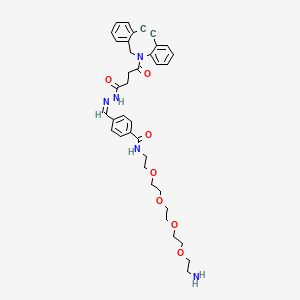
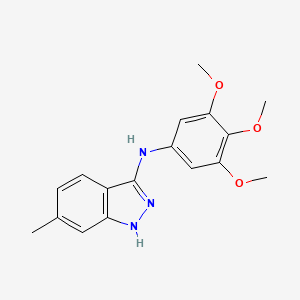

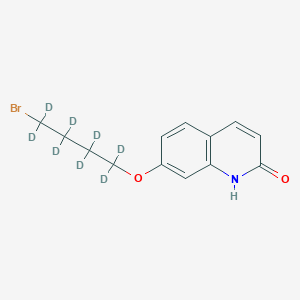
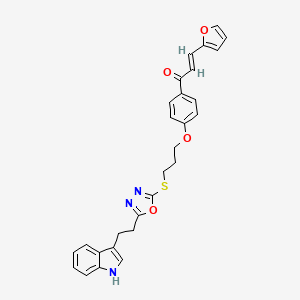


![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)

